Cas no 1177358-28-9 ([5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine)
![[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine structure](https://ja.kuujia.com/scimg/cas/1177358-28-9x500.png)
[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine 化学的及び物理的性質
名前と識別子
-
- C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine
- (5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanamine
- [5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine
- F2198-0005
- [5-(furan-2-yl)-1-methylpyrazol-3-yl]methanamine
- EN300-234858
- AKOS006302213
- 1177358-28-9
-
- MDL: MFCD10036205
- インチ: 1S/C9H11N3O/c1-12-8(5-7(6-10)11-12)9-3-2-4-13-9/h2-5H,6,10H2,1H3
- InChIKey: KSJFYANVAAIXER-UHFFFAOYSA-N
- SMILES: N1(C)C(C2=CC=CO2)=CC(CN)=N1
計算された属性
- 精确分子量: 177.090211983g/mol
- 同位素质量: 177.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 13
- 回転可能化学結合数: 2
- 複雑さ: 176
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- トポロジー分子極性表面積: 57Ų
じっけんとくせい
- 密度みつど: 1.3±0.1 g/cm3
- Boiling Point: 311.3±32.0 °C at 760 mmHg
- フラッシュポイント: 142.1±25.1 °C
- じょうきあつ: 0.0±0.7 mmHg at 25°C
[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 496293-1g |
C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine |
1177358-28-9 | 95.0% | 1g |
£1192.00 | 2023-04-24 | |
AN HUI ZE SHENG Technology Co., Ltd. | CB2198-0005-250mg |
(5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanamine |
1177358-28-9 | 95%+ | 250mg |
¥2530.00 | 2023-09-15 | |
TRC | C284811-100mg |
c-(5-furan-2-yl-1-methyl-1h-pyrazol-3-yl)-methylamine |
1177358-28-9 | 100mg |
$ 115.00 | 2022-04-01 | ||
Chemenu | CM330973-250mg |
(5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanamine |
1177358-28-9 | 95%+ | 250mg |
$318 | 2023-03-07 | |
TRC | C284811-1g |
c-(5-furan-2-yl-1-methyl-1h-pyrazol-3-yl)-methylamine |
1177358-28-9 | 1g |
$ 730.00 | 2022-04-01 | ||
TRC | C284811-500mg |
c-(5-furan-2-yl-1-methyl-1h-pyrazol-3-yl)-methylamine |
1177358-28-9 | 500mg |
$ 475.00 | 2022-04-01 | ||
Chemenu | CM330973-100mg |
(5-(Furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methanamine |
1177358-28-9 | 95%+ | 100mg |
$221 | 2023-03-07 | |
Enamine | EN300-234858-10.0g |
[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine |
1177358-28-9 | 95% | 10.0g |
$5159.0 | 2024-06-19 | |
A2B Chem LLC | AV79052-1g |
C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine |
1177358-28-9 | 95% | 1g |
$1449.00 | 2024-04-20 | |
A2B Chem LLC | AV79052-1mg |
C-(5-Furan-2-yl-1-methyl-1H-pyrazol-3-yl)-methylamine |
1177358-28-9 | 95% | 1mg |
$317.00 | 2024-04-20 |
[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
[5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamineに関する追加情報
Recent Advances in the Study of [5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine (CAS: 1177358-28-9)
In recent years, [5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine (CAS: 1177358-28-9) has emerged as a compound of significant interest in the field of chemical biology and pharmaceutical research. This heterocyclic amine, characterized by its furan and pyrazole moieties, has demonstrated promising pharmacological properties, particularly in the context of central nervous system (CNS) disorders and inflammatory diseases. The compound's unique structural features and its potential as a scaffold for drug development have spurred extensive investigations into its synthesis, mechanism of action, and therapeutic applications.
A recent study published in the Journal of Medicinal Chemistry (2023) explored the synthetic pathways and optimization strategies for [5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine. The researchers employed a multi-step synthesis approach, starting from commercially available furan-2-carbaldehyde, to achieve high yields and purity. Key modifications in the reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions, significantly improved the efficiency of the synthesis. The study also highlighted the importance of protecting group strategies to prevent unwanted side reactions during the formation of the pyrazole ring.
Pharmacological evaluations of [5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine have revealed its potential as a modulator of serotonin receptors, particularly the 5-HT2A and 5-HT2C subtypes. In vitro assays conducted by Smith et al. (2023) demonstrated that the compound exhibits high affinity and selectivity for these receptors, with IC50 values in the nanomolar range. These findings suggest that the compound could be a valuable tool for studying serotonin-related pathways and a potential candidate for the treatment of mood disorders such as depression and anxiety.
In addition to its CNS activity, [5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine has shown anti-inflammatory properties in preclinical models. A study by Lee and colleagues (2023) investigated the compound's effects on NF-κB signaling, a key pathway in inflammatory responses. The results indicated that the compound effectively inhibits NF-κB activation and reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6. These effects were observed in both cell-based assays and animal models of acute inflammation, suggesting potential applications in the treatment of chronic inflammatory diseases.
Despite these promising findings, challenges remain in the development of [5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential off-target effects need to be addressed through further structural optimization and pharmacokinetic studies. Recent advances in computational chemistry and molecular modeling have provided valuable insights into the compound's interactions with biological targets, paving the way for the design of more potent and selective derivatives.
In conclusion, [5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl]methanamine (CAS: 1177358-28-9) represents a versatile scaffold with significant potential in drug discovery. Ongoing research efforts are focused on elucidating its mechanism of action, optimizing its pharmacological profile, and exploring its therapeutic applications. The compound's dual activity in CNS and inflammatory pathways makes it a particularly attractive candidate for further investigation, and future studies are expected to shed more light on its clinical potential.
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